molecular formula C24H27NO5 B6503009 (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 859133-61-2

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6503009
CAS No.: 859133-61-2
M. Wt: 409.5 g/mol
InChI Key: XLKBYANDBOHHII-BKUYFWCQSA-N
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Description

The compound “(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one” is a synthetic benzofuran-3-one derivative characterized by a 2,3-dimethoxyphenyl substituent at the methylidene position, a hydroxyl group at C6, and a 4-methylpiperidinylmethyl moiety at C5. Its design aligns with trends in bioactive molecule synthesis, where methoxy and piperidine groups are often incorporated to modulate solubility and target affinity .

Properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-9-11-25(12-10-15)14-18-19(26)8-7-17-22(27)21(30-24(17)18)13-16-5-4-6-20(28-2)23(16)29-3/h4-8,13,15,26H,9-12,14H2,1-3H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKBYANDBOHHII-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations

The target compound’s benzofuran-3-one core is shared with several analogs, but key substitutions differentiate its properties:

Compound (CAS No. or Identifier) Phenyl Substituent C7 Substituent Key Features
Target Compound 2,3-Dimethoxy 4-Methylpiperidinylmethyl Enhanced hydrophilicity from methoxy groups; potential CNS activity due to piperidine
() STL033346 3-Methylphenyl 4-(2-Hydroxyethyl)piperazinyl Increased solubility from hydroxyethyl group; possible kinase inhibition
() ZINC4483115 2,4-Dichlorophenyl None High lipophilicity; potential antimicrobial activity
() 139311-84-5 4-Fluorophenyl None Electron-withdrawing fluorine; medicinal applications noted
() ZINC5163711 3-Fluorophenyl 2-Methylprop-2-enoxy Altered reactivity from allyloxy group; unknown bioactivity
() ZINC5176305 4-Methylphenyl Pyridin-4-ylmethylidene Heteroaromatic substitution; possible metal chelation

Pharmacological Implications

  • Target Compound vs. Dichlorophenyl Analog (): The 2,4-dichlorophenyl analog lacks a C7 substituent, reducing steric bulk but increasing lipophilicity, which may enhance membrane permeability. However, the target compound’s 4-methylpiperidinylmethyl group could improve blood-brain barrier penetration .
  • Piperazinyl vs. Piperidinyl Substituents ( vs. Target): The hydroxyethylpiperazinyl group in ’s compound likely enhances water solubility, whereas the 4-methylpiperidinyl group in the target compound may favor interactions with neurological targets (e.g., sigma receptors) .
  • Fluorophenyl Analogs (): Fluorine’s electronegativity may stabilize aromatic interactions in medicinal contexts, as seen in ’s compound, which is marketed for therapeutic use. The target compound’s methoxy groups offer similar stabilization but with different steric effects .

Bioactivity Trends

  • The target compound’s hydroxyl and piperidinyl groups align with this hypothesis .
  • Insecticidal Activity (): Plant-derived benzofurans often exhibit insecticidal properties. The target compound’s synthetic methoxy and piperidine groups could mimic natural bioactives, though empirical data are needed .

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